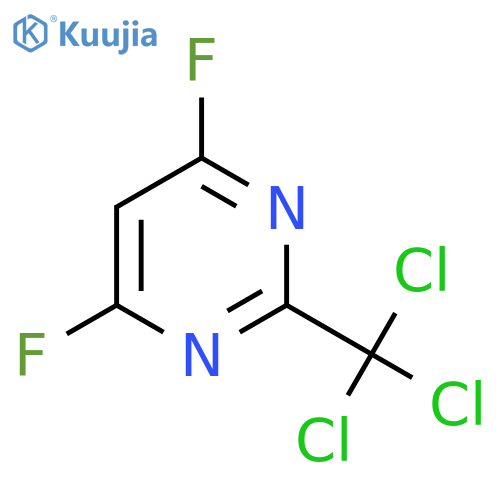

Cas no 2137667-82-2 (4,6-Difluoro-2-(trichloromethyl)pyrimidine)

2137667-82-2 structure

商品名:4,6-Difluoro-2-(trichloromethyl)pyrimidine

4,6-Difluoro-2-(trichloromethyl)pyrimidine 化学的及び物理的性質

名前と識別子

-

- 2137667-82-2

- 4,6-difluoro-2-(trichloromethyl)pyrimidine

- EN300-790377

- SCHEMBL10361897

- 4,6-Difluoro-2-(trichloromethyl)pyrimidine

-

- インチ: 1S/C5HCl3F2N2/c6-5(7,8)4-11-2(9)1-3(10)12-4/h1H

- InChIKey: GOLFVJWHNGVTHN-UHFFFAOYSA-N

- ほほえんだ: ClC(C1N=C(C=C(N=1)F)F)(Cl)Cl

計算された属性

- せいみつぶんしりょう: 231.917337g/mol

- どういたいしつりょう: 231.917337g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 153

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.7

- トポロジー分子極性表面積: 25.8Ų

4,6-Difluoro-2-(trichloromethyl)pyrimidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-790377-2.5g |

4,6-difluoro-2-(trichloromethyl)pyrimidine |

2137667-82-2 | 95% | 2.5g |

$2240.0 | 2024-05-22 | |

| Enamine | EN300-790377-0.5g |

4,6-difluoro-2-(trichloromethyl)pyrimidine |

2137667-82-2 | 95% | 0.5g |

$1097.0 | 2024-05-22 | |

| Enamine | EN300-790377-0.1g |

4,6-difluoro-2-(trichloromethyl)pyrimidine |

2137667-82-2 | 95% | 0.1g |

$1005.0 | 2024-05-22 | |

| Enamine | EN300-790377-5.0g |

4,6-difluoro-2-(trichloromethyl)pyrimidine |

2137667-82-2 | 95% | 5.0g |

$3313.0 | 2024-05-22 | |

| Enamine | EN300-790377-0.25g |

4,6-difluoro-2-(trichloromethyl)pyrimidine |

2137667-82-2 | 95% | 0.25g |

$1051.0 | 2024-05-22 | |

| Enamine | EN300-790377-1.0g |

4,6-difluoro-2-(trichloromethyl)pyrimidine |

2137667-82-2 | 95% | 1.0g |

$1142.0 | 2024-05-22 | |

| Enamine | EN300-790377-0.05g |

4,6-difluoro-2-(trichloromethyl)pyrimidine |

2137667-82-2 | 95% | 0.05g |

$959.0 | 2024-05-22 | |

| Enamine | EN300-790377-10.0g |

4,6-difluoro-2-(trichloromethyl)pyrimidine |

2137667-82-2 | 95% | 10.0g |

$4914.0 | 2024-05-22 |

4,6-Difluoro-2-(trichloromethyl)pyrimidine 関連文献

-

Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586

-

Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786

-

Shubo Wang,Jun Pu,Yao Tong,Yuanyuan Cheng,Yan Gao,Zhenghua Wang J. Mater. Chem. A, 2014,2, 5434-5440

2137667-82-2 (4,6-Difluoro-2-(trichloromethyl)pyrimidine) 関連製品

- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)

- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)

- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)

- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)

- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)

- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)

- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)

- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)

- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)

- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量